3-(chlorosulfonyl)-4-ethylbenzoyl chloride
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Overview
Description
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride is an organosulfur compound with the molecular formula C9H9ClO3S. This compound is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and an ethyl group attached to a benzoyl chloride framework. It is a versatile reagent in organic synthesis, often used in the preparation of various chemical intermediates and derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chlorosulfonyl)-4-ethylbenzoyl chloride typically involves the chlorosulfonylation of 4-ethylbenzoic acid. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the chlorosulfonylating agent. The process involves the following steps:
Chlorosulfonylation: 4-ethylbenzoic acid is treated with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes the risk of handling hazardous reagents like chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-ethylbenzoic acid and sulfuric acid.
Reduction: Reduction of the chlorosulfonyl group can yield sulfinic acids or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Reaction Conditions: Reactions are typically carried out in inert solvents like dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Thiols: Formed by reduction of the chlorosulfonyl group.
Scientific Research Applications
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Utilized in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: Applied in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(chlorosulfonyl)-4-ethylbenzoyl chloride involves the electrophilic nature of the chlorosulfonyl group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets include amino groups in proteins and nucleophilic centers in organic molecules. The pathways involved typically include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another versatile reagent used in organic synthesis, known for its electrophilic properties.
4-Toluenesulfonyl chloride: Commonly used in the synthesis of sulfonamides and sulfonates, similar to 3-(chlorosulfonyl)-4-ethylbenzoyl chloride.
Uniqueness
This compound is unique due to the presence of both a chlorosulfonyl group and an ethyl group on the benzoyl chloride framework. This combination provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives that are not easily accessible using other reagents.
Properties
CAS No. |
1174341-44-6 |
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Molecular Formula |
C9H8Cl2O3S |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
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